3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-
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Overview
Description
4-(3-Methyl-2,4-dipropoxybenzylidene)pyrazolidine-3,5-dione is a heterocyclic compound that features a pyrazolidine-3,5-dione core with a benzylidene substituent. This compound is part of the broader class of pyrazolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2,4-dipropoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 3-Methyl-2,4-dipropoxybenzaldehyde with pyrazolidine-3,5-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-2,4-dipropoxybenzylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazolidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-(3-Methyl-2,4-dipropoxybenzylidene)pyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2,4-dipropoxybenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolidine-3,5-dione: The parent compound without the benzylidene substituent.
3-Methyl-2,4-dipropoxybenzaldehyde: The aldehyde precursor used in the synthesis.
Uniqueness
4-(3-Methyl-2,4-dipropoxybenzylidene)pyrazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylidene group enhances its reactivity and potential biological activities compared to its parent compounds.
Properties
CAS No. |
820238-76-4 |
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Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(3-methyl-2,4-dipropoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H22N2O4/c1-4-8-22-14-7-6-12(15(11(14)3)23-9-5-2)10-13-16(20)18-19-17(13)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
FVPMXCWBBLGSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)OCCC)C |
Origin of Product |
United States |
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